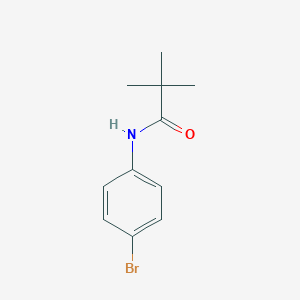
3-(N-Boc-N-methylamino)benzoesäure
Übersicht
Beschreibung
3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is a chemical compound that is of interest in the field of organic chemistry and medicinal chemistry due to its potential use in the synthesis of various pharmaceutical compounds. It contains a tert-butoxycarbonyl group, which is commonly used as a protecting group for amines in peptide synthesis, and a benzoic acid moiety, which is a fundamental building block in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a practical synthesis method for a dipeptide mimetic that includes a tert-butoxycarbonylamino group has been developed, demonstrating the regioselective functionalization of amino groups . Another study describes the synthesis of an orthogonally protected boronic acid analog of aspartic acid, which also contains a tert-butoxycarbonyl group . These methods highlight the versatility of the tert-butoxycarbonyl group in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of compounds containing the tert-butoxycarbonyl group has been studied using crystallography. For example, the crystal structure of a compound with a similar tert-butoxycarbonyl group has been examined to understand the impact of N-methylation on peptide conformation . This research provides insights into how the tert-butoxycarbonyl group and its adjacent molecular structure can influence the overall conformation of the molecule.
Chemical Reactions Analysis
The tert-butoxycarbonyl group is known to be involved in various chemical reactions, particularly as a protecting group in peptide synthesis. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation has been described, showcasing the tert-butoxycarbonyl group's role in the protection of amino acids during the methylation process . This is crucial for the synthesis of peptides with specific configurations and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with tert-butoxycarbonyl groups are influenced by the presence of this group. For instance, the stability of 3-(N-tert-butyl-N-aminoxyl)benzoic acid and its crystallization behavior demonstrate the impact of the tert-butoxycarbonyl group on the physical properties of the compound . Additionally, the large-scale preparation of tert-butoxycarbonylamino derivatives from L-aspartic acid provides further evidence of the tert-butoxycarbonyl group's utility in synthesizing compounds with desirable physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Synthese innovativer Medikamentenkandidaten
3-(N-Boc-N-methylamino)benzoesäure: ist ein wichtiger Baustein in der pharmazeutischen Forschung für die Synthese innovativer Medikamentenkandidaten. Seine einzigartigen chemischen Eigenschaften erleichtern die Entwicklung gezielter Therapien für ein breites Spektrum von Gesundheitszuständen und Erkrankungen .
Schutz von Aminen in der Peptidsynthese
Die Verbindung wird für den chemoselektiven N-Boc-Schutz von Aminen, Aminosäuren und Peptiden verwendet. Dieser Prozess ist entscheidend in der Peptidsynthese, wobei die Stabilität von tert-Butoxycarbonyl (Boc)-geschützten Gruppen genutzt wird, um Amine vor einer Vielzahl von nucleophilen Reagenzien und alkalischen Bedingungen zu schützen .
Synthese von Pflanzenschutzmitteln
In der Landwirtschaft dient This compound als Vorläufer bei der Synthese fortschrittlicher Pflanzenschutzmittel. Es trägt zur Formulierung von potenten und selektiven Pestiziden bei, die den Ernteertrag und den Schutz verbessern .
Anwendungen in der Materialwissenschaft
Die strukturellen Merkmale der Verbindung werden in der Materialwissenschaft zur Entwicklung neuer Materialien mit spezifischen Eigenschaften untersucht. Wissenschaftler verwenden es zur Herstellung von Polymeren und Beschichtungen mit gewünschten Eigenschaften .
Chromatographie
In der Chromatographie wird die Verbindung verwendet, um stationäre Phasen zu modifizieren oder als Standard bei der Kalibrierung von Systemen. Seine konstante Qualität gewährleistet eine zuverlässige Trennung und Identifizierung von Komponenten in komplexen Gemischen .
Chemische Synthese
Diese Verbindung ist an verschiedenen chemischen Syntheseprozessen beteiligt, bei denen sie als Zwischenprodukt oder Reagenz fungiert. Ihre Reaktivität wird genutzt, um komplexe Moleküle für Forschungs- und industrielle Anwendungen zu erzeugen .
Forschung in den Biowissenschaften
In den Biowissenschaften wird This compound zur Untersuchung biochemischer Prozesse und Pfade verwendet. Forscher nutzen es, um die Rolle ähnlicher Strukturen in biologischen Systemen zu verstehen .
Wirkmechanismus
While the specific mechanism of action for “3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid” is not mentioned in the search results, benzoic acid, a related compound, is known to be conjugated to GLYCINE in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids. This leads to excretion of these amino acids and a decrease in ammonia levels .
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H302, indicating that it causes skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
“3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid” is a drug intermediate and is commonly used in the synthesis of drugs or bioactive compounds . It can be used in the synthesis of non-steroidal anti-inflammatory drugs and anticancer drugs . Therefore, its future directions are likely to be influenced by advancements in these areas of drug development.
Eigenschaften
IUPAC Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(4)10-7-5-6-9(8-10)11(15)16/h5-8H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBGXDWFIPYTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625113 | |
| Record name | 3-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168162-30-9 | |
| Record name | 3-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(tert-butoxy)carbonyl](methyl)amino}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















